3-Propoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Propoxyaniline, such as 3-(methacryloxy)propyl magnesium phyllosilicate, involves copolymerization reactions at room temperature, indicating a versatile approach to incorporating propoxy-related groups into various backbones (Fukushima & Tani, 1996). Moreover, synthesis methods involving palladium-catalyzed oxidative aminocarbonylation-cyclization indicate the potential for creating complex structures from propoxyaniline precursors, showcasing the compound's versatility in organic synthesis (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Propoxyaniline has been elucidated through techniques like Fourier-transform infrared spectroscopy and nuclear magnetic resonance, providing insights into the compound's structural attributes and the impact of the propoxy group on molecular conformation (Sundaraganesan et al., 2008).
Chemical Reactions and Properties
Research into compounds structurally related to 3-Propoxyaniline reveals a variety of chemical reactions and properties, including their role in forming layered inorganic structures and engaging in redox reactions. These studies provide a foundation for understanding the chemical behavior and reactivity of 3-Propoxyaniline in various contexts (Fukushima & Tani, 1996); (Aguilar-Martínez et al., 1999).
Physical Properties Analysis
The synthesis and characterization of related compounds, like 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, offer insights into the physical properties of 3-Propoxyaniline derivatives, including crystalline structures and thermochromic properties, which are crucial for applications in materials science (Charles Guillaume et al., 2009).
Scientific Research Applications
Theoretical Foundations in Research
3-Propoxyaniline, a chemical compound with varied applications, has been extensively explored in scientific research contexts. While specific studies directly involving 3-Propoxyaniline are limited, its relevance can be inferred from research on related compounds and methodologies.
Polyaniline Synthesis and Applications : Polyaniline (PANI), a closely related compound, is a subject of significant interest due to its potential applications in energy sources, information storage, non-linear optics, and more. Studies have shown that the behavior of polyaniline during polymerization and its subsequent transformations are typical redox processes. These insights help in understanding the properties and potential applications of similar compounds, including 3-Propoxyaniline (Gospodinova & Terlemezyan, 1998).
Photoreactive Derivatives for Biological Interactions : Research on 2-Propoxyaniline derivatives, which are structurally similar to 3-Propoxyaniline, has been conducted to understand their interaction with sweet receptors. Photoreactive derivatives of 2-Propoxyaniline have been synthesized as tools for photoaffinity labeling, a method to reveal interactions of bioactive compounds with molecular targets. This research can guide the exploration of 3-Propoxyaniline's potential in similar applications (Murai et al., 2015).
Safety And Hazards
3-Propoxyaniline is classified as a hazardous substance. It has been associated with various hazard statements including H301, H311, H331, and H373 . These codes indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-propoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHCDXFLUSULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330182 | |
Record name | 3-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxyaniline | |
CAS RN |
4469-79-8 | |
Record name | 3-Propoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4469-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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